molecular formula C10H8BrN5O3S2 B11441971 5-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide

5-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide

Cat. No.: B11441971
M. Wt: 390.2 g/mol
InChI Key: OFWFRUAWLQNXFX-UHFFFAOYSA-N
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Description

5-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolopyrimidine ring fused with a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}THIOPHENE-2-SULFONAMIDE typically involves multi-step reactions starting from readily available starting materials. One common approach involves the formation of the triazolopyrimidine core through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}THIOPHENE-2-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}THIOPHENE-2-SULFONAMIDE is unique due to its specific combination of a triazolopyrimidine ring and a thiophene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8BrN5O3S2

Molecular Weight

390.2 g/mol

IUPAC Name

5-bromo-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8BrN5O3S2/c1-5-8(9(17)16-10(14-5)12-4-13-16)15-21(18,19)7-3-2-6(11)20-7/h2-4,15H,1H3,(H,12,13,14)

InChI Key

OFWFRUAWLQNXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

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